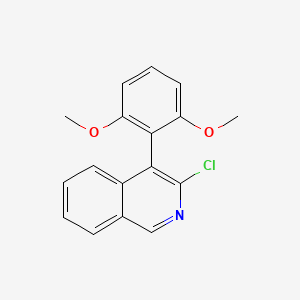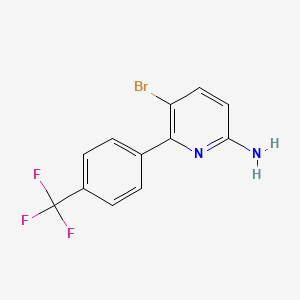![molecular formula C11H24O3Si B1412750 3-[2-(叔丁基二甲基硅烷氧基)乙氧基]丙醛 CAS No. 2167497-48-3](/img/structure/B1412750.png)
3-[2-(叔丁基二甲基硅烷氧基)乙氧基]丙醛
描述
3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde is an organosilicon compound with the molecular formula C11H24O3Si. This compound is notable for its use in various chemical syntheses and research applications due to its unique structural properties, which include a tert-butyldimethylsilyl (TBDMS) protecting group. The presence of this group makes the compound particularly useful in organic synthesis, where it can act as a protecting agent for alcohols and other functional groups.
科学研究应用
3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of alcohols.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds where selective protection of functional groups is required.
Material Science: Utilized in the preparation of silicon-based materials and polymers.
Biological Studies: Acts as a precursor in the synthesis of biologically active molecules and probes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde typically involves the protection of an alcohol group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The general synthetic route can be summarized as follows:
Protection of Alcohol: The starting alcohol is reacted with TBDMS-Cl in an aprotic solvent like dichloromethane (DCM) to form the TBDMS-protected alcohol.
Ether Formation: The protected alcohol is then reacted with an appropriate alkylating agent to form the ether linkage.
Aldehyde Formation: The final step involves the oxidation of the terminal alcohol to form the aldehyde group, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of scalable reaction conditions, efficient purification techniques such as distillation or chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS protecting group can be selectively removed under acidic conditions (e.g., using hydrochloric acid) or with fluoride ions (e.g., using tetrabutylammonium fluoride, TBAF).
Common Reagents and Conditions:
Oxidation: PCC, DMP, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Deprotection: HCl, TBAF
Major Products:
Oxidation: 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionic acid
Reduction: 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propanol
Deprotection: 3-[2-Hydroxyethoxy]propionaldehyde
作用机制
The mechanism of action of 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde primarily involves its role as a protecting group. The TBDMS group protects alcohols from unwanted reactions during multi-step syntheses. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under specific conditions, thereby revealing the free alcohol group for further reactions.
相似化合物的比较
- 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propanol
- 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionic acid
- 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propylamine
Comparison: Compared to these similar compounds, 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions, including nucleophilic additions and condensations. This versatility makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
3-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si/c1-11(2,3)15(4,5)14-10-9-13-8-6-7-12/h7H,6,8-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYGZEYETKHUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


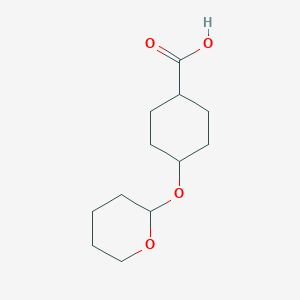
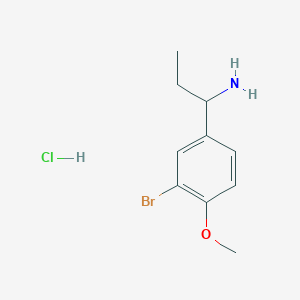

![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)
![4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412677.png)
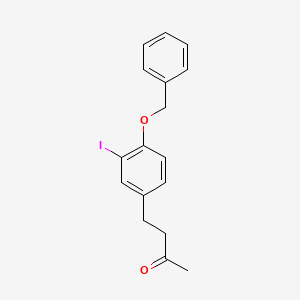

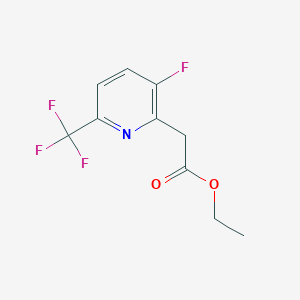
![[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B1412682.png)
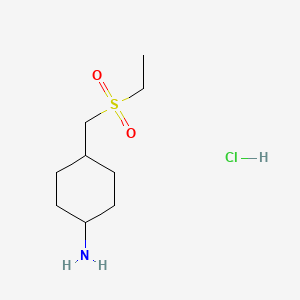
![[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1412684.png)
